An In-depth Technical Guide to 4-Amino-3-penten-2-one (CAS: 1118-66-7)
An In-depth Technical Guide to 4-Amino-3-penten-2-one (CAS: 1118-66-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-penten-2-one, also known as acetylacetonamine, is a chemical compound with the CAS number 1118-66-7.[1] It is classified as an enaminone, a class of organic compounds featuring an amine group conjugated to a ketone via a carbon-carbon double bond.[2] This structural motif makes it a versatile building block in organic synthesis and a valuable reagent in analytical chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.
Chemical and Physical Properties
The fundamental properties of 4-Amino-3-penten-2-one are summarized below. This data is critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1118-66-7 | [1][3][4] |
| Molecular Formula | C₅H₉NO | [1][4][5] |
| Molecular Weight | 99.13 g/mol | [1][5] |
| Appearance | Solid | [3] |
| Melting Point | 38-41 °C | [3][6] |
| Boiling Point | 130-131 °C | [3][6] |
| Density | ~1.034 g/cm³ (estimate) | [6] |
| IUPAC Name | 4-aminopent-3-en-2-one | [5] |
| Synonyms | Acetylacetonamine, Fluoral-P | [1][7][8] |
| InChI Key | OSLAYKKXCYSJSF-UHFFFAOYSA-N | [5] |
| SMILES | CC(N)=CC(C)=O | |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-Amino-3-penten-2-one. The following techniques have been used for its characterization.
| Data Type | Instrument / Technique | Reference |
| FTIR Spectrum | Bruker Tensor 27 FT-IR (Melt) | [5] |
| ATR-IR Spectrum | Bruker Tensor 27 FT-IR (ATR-Neat) | [5] |
| Raman Spectrum | Bruker MultiRAM Stand Alone FT-Raman | [5] |
| IR Spectrum | Gas-Phase Infrared Database | [9] |
| Mass Spectrum | Electron Ionization | [10] |
| UV/Visible Spectrum | Data available | [10] |
| ¹³C NMR Spectrum | Data available | [8] |
Applications in Research and Development
The unique structure of 4-Amino-3-penten-2-one makes it a valuable tool in both analytical chemistry and synthetic applications.
Fluorometric Reagent for Aldehyde Detection
Under the name Fluoral-P, 4-Amino-3-penten-2-one serves as a highly selective and reactive reagent for the fluorometric determination of aldehydes.[7][8][11] Its primary application is in the detection of formaldehyde, which is of significant interest in environmental and indoor air quality monitoring.[7] The reaction involves the condensation of 4-Amino-3-penten-2-one with an aldehyde, which, in the case of formaldehyde, yields a stable and highly fluorescent lutidine derivative (3,5-diacetyl-1,4-dihydrolutidine). This allows for the quantification of formaldehyde in the lower nanomole range.[7]
Intermediate in Organic Synthesis
As an enaminone, 4-Amino-3-penten-2-one is a versatile intermediate in organic synthesis, particularly for the construction of heterocyclic systems. Its bifunctional nature (nucleophilic amine and electrophilic carbonyl) allows it to participate in a variety of cyclization and condensation reactions. It is a key precursor for synthesizing substituted pyridines, pyrimidines, and pyrroles, which are common scaffolds in medicinal chemistry and drug discovery.[12] While specific drug compounds directly incorporating this molecule are not prominent, its role as a foundational building block for more complex, biologically active molecules is significant.[13][14]
Safety and Handling
Proper handling of 4-Amino-3-penten-2-one is crucial to ensure laboratory safety. The compound is classified with GHS07 for hazards.[15]
| Hazard Information | Details | Reference |
| Signal Word | Warning | [5] |
| Hazard Pictogram | GHS07 (Exclamation Mark) | [15] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][15] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Storage Class | 11 (Combustible Solids) | |
| Personal Protective Equipment | Dust mask (N95), eye shields, gloves. |
Experimental Protocols
Protocol: Fluorometric Determination of Formaldehyde
This protocol outlines the general steps for using 4-Amino-3-penten-2-one (Fluoral-P) for formaldehyde detection.
-
Reagent Preparation : Prepare a solution of 4-Amino-3-penten-2-one in a suitable buffer (e.g., ammonium acetate buffer) to maintain an optimal pH for the reaction.
-
Sample Collection : Collect the sample to be analyzed (e.g., air sample bubbled through water, aqueous extract).
-
Reaction : Mix the sample with the Fluoral-P reagent solution.
-
Incubation : Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration to ensure complete formation of the fluorescent product.
-
Fluorometric Measurement : Measure the fluorescence intensity of the resulting solution using a fluorometer with appropriate excitation and emission wavelengths for the lutidine derivative formed.
-
Quantification : Determine the formaldehyde concentration by comparing the sample's fluorescence intensity to a standard curve prepared with known formaldehyde concentrations.
Visualizations
Logical Relationships of 4-Amino-3-penten-2-one
The following diagram illustrates the core relationships between the compound's identity, properties, applications, and safety considerations.
Experimental Workflow: Aldehyde Detection
This workflow outlines the key stages of using 4-Amino-3-penten-2-one for quantitative analysis of aldehydes.
Signaling Pathway: Hantzsch Pyridine Synthesis
As an enaminone, 4-Amino-3-penten-2-one is a key component in multicomponent reactions like the Hantzsch pyridine synthesis, a fundamental method for preparing dihydropyridines, which are prevalent in many pharmaceuticals.
References
- 1. scbt.com [scbt.com]
- 2. 4-Amino-3-penten-2-one | 1118-66-7 [chemicalbook.com]
- 3. 1118-66-7 4-Amino-3-penten-2-one AKSci X3435 [aksci.com]
- 4. 1118-66-7 | 4-Amino-3-penten-2-one - Alachem Co., Ltd. [alachem.co.jp]
- 5. 4-Amino-3-penten-2-one | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. frinton.com [frinton.com]
- 8. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Penten-2-one, 4-amino- [webbook.nist.gov]
- 10. 3-Penten-2-one, 4-amino- [webbook.nist.gov]
- 11. Fluoral-P (=4-Amino-3-penten-2-one) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Amino-3-penten-2-one [infochems.co.kr]
- 14. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dcfinechemicals.com [dcfinechemicals.com]
